molecular formula C10H19NO2 B3250708 Tert-butyl (3R)-3-amino-4-hexenoate CAS No. 204587-90-6

Tert-butyl (3R)-3-amino-4-hexenoate

Cat. No.: B3250708
CAS No.: 204587-90-6
M. Wt: 185.26 g/mol
InChI Key: LHUYXHJTMVKEOM-HQZHTGGTSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Tert-butyl (3R)-3-amino-4-hexenoate is an organic compound that features a tert-butyl ester group, an amino group, and a hexenoate backbone

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl (3R)-3-amino-4-hexenoate typically involves the esterification of (3R)-3-amino-4-hexenoic acid with tert-butyl alcohol. This reaction is often catalyzed by strong acids such as sulfuric acid or p-toluenesulfonic acid. The reaction conditions usually require refluxing the reactants in an organic solvent like dichloromethane or toluene.

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. Flow microreactor systems have been developed to introduce the tert-butoxycarbonyl group into various organic compounds, offering a more sustainable and versatile approach compared to traditional batch processes .

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions, particularly at the amino group, to form corresponding oximes or nitroso compounds.

    Reduction: The compound can be reduced to form saturated amines or alcohols, depending on the specific reaction conditions and reagents used.

    Substitution: Nucleophilic substitution reactions can occur at the amino group, leading to the formation of various derivatives.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and manganese dioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be employed for substitution reactions.

Major Products:

    Oxidation: Oximes, nitroso compounds.

    Reduction: Saturated amines, alcohols.

    Substitution: Alkylated or acylated derivatives.

Scientific Research Applications

Tert-butyl (3R)-3-amino-4-hexenoate has several applications in scientific research:

Mechanism of Action

The mechanism of action of tert-butyl (3R)-3-amino-4-hexenoate involves its interaction with specific molecular targets, such as enzymes or receptors. The tert-butyl group can influence the compound’s binding affinity and specificity, while the amino group can participate in hydrogen bonding and electrostatic interactions. These interactions can modulate the activity of the target molecules, leading to various biological effects .

Comparison with Similar Compounds

Uniqueness: Tert-butyl (3R)-3-amino-4-hexenoate is unique due to its combination of a tert-butyl ester group and an amino group on a hexenoate backbone

Properties

IUPAC Name

tert-butyl (E,3S)-3-aminohex-4-enoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H19NO2/c1-5-6-8(11)7-9(12)13-10(2,3)4/h5-6,8H,7,11H2,1-4H3/b6-5+/t8-/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LHUYXHJTMVKEOM-HQZHTGGTSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC=CC(CC(=O)OC(C)(C)C)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C/C=C/[C@H](CC(=O)OC(C)(C)C)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H19NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

185.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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